![molecular formula C11H15N3O2S B1651467 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide CAS No. 126826-47-9](/img/structure/B1651467.png)
4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Overview
Description
“4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide” is a chemical compound with the CAS No. 126826-47-9 . It is a complex organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . Another method involves a green, facile, and tunable pair electrochemical process using reductive controlled potential electrolysis of dinitrobenzene (DNB) in the presence of arylsulfinic acids (ASAs) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecular weight of the compound is 253.32 .Scientific Research Applications
Photodynamic Therapy and Photosensitizers
- A study explored new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield, making them useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Luminescence and Antibacterial Properties
- Research on d10 metal complexes involving modified benzenesulfonamide acid revealed that these compounds exhibit luminescence and antibacterial properties. This finding is significant for applications in materials science and microbiology (Feng et al., 2021).
DNA Binding and Anticancer Activity
- A study on mixed-ligand copper(II)-sulfonamide complexes showed that the type of sulfonamide derivative significantly affects DNA binding and cleavage. These complexes were found to have genotoxic and anticancer activity, indicating their potential in cancer therapy (González-Álvarez et al., 2013).
Anticancer Agents
- Research has been conducted on N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives. These compounds exhibited marked anticancer activity, particularly against human colorectal carcinoma and human cervix carcinoma cell lines, showing promise as potential anticancer agents (Karakuş et al., 2018).
Carbonic Anhydrase Inhibitors
- Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated as inhibitors of human carbonic anhydrase isoforms. These compounds, especially those targeting hCA IX, showed potential for medicinal and pharmacologic applications in diseases like glaucoma, epilepsy, obesity, and cancer (Lolak, Akocak, Bua, & Supuran, 2019).
Nonlinear Optics
- A study on ionic 4-amino-1-methylpyridinium benzenesulfonate salts showed their potential in second-order nonlinear optics. These salts crystallize into noncentrosymmetric structures, making them interesting for materials science applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Antimicrobial Activity
- Research on Schiff bases derived from sulfamethoxazole and substituted salicylaldehyde revealed their effects on enzyme activities, particularly as inhibitors of enzymes like tyrosinase and α-amylase. These compounds have potential applications in antimicrobial therapy and drug design (Alyar et al., 2019).
properties
IUPAC Name |
4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-14-8-2-3-11(14)13-17(15,16)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQPQNKOPBDHPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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